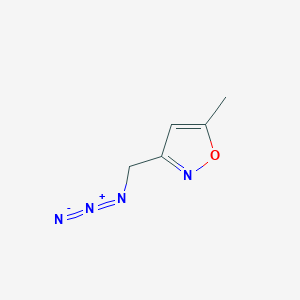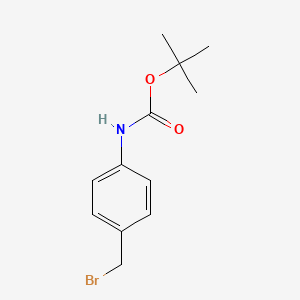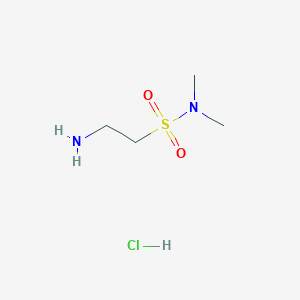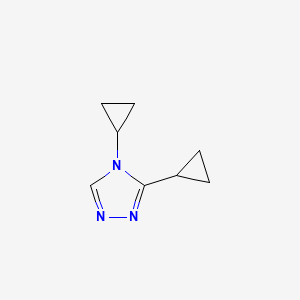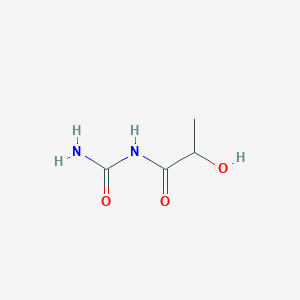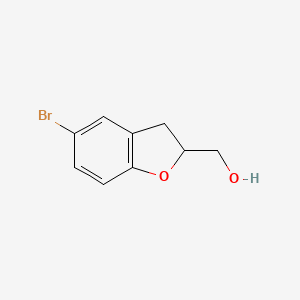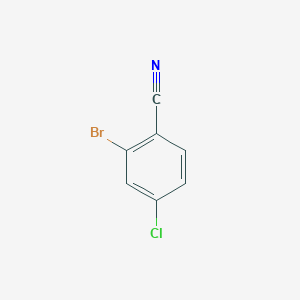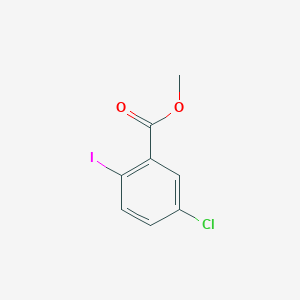
5-Cloro-2-yodo benzoato de metilo
Descripción general
Descripción
Methyl 5-chloro-2-iodobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their applications in different fields such as pharmaceuticals, cosmetics, and food preservation. Although the specific compound methyl 5-chloro-2-iodobenzoate is not directly mentioned in the provided papers, the studies on similar compounds offer insights into the chemical behavior and properties that could be extrapolated or considered relevant to methyl 5-chloro-2-iodobenzoate.
Synthesis Analysis
The synthesis of related compounds typically involves reactions of benzoic acid derivatives with various reagents. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . This method could potentially be adapted for the synthesis of methyl 5-chloro-2-iodobenzoate by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . These studies reveal the presence of various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure. The molecular geometry and vibrational frequencies can also be calculated using computational methods like Density Functional Theory (DFT), which helps in understanding the electronic properties of the molecule .
Chemical Reactions Analysis
Benzoate derivatives participate in a range of chemical reactions. For example, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation produces a compound with an indoline and isobenzofuran system . Such reactions are indicative of the reactivity of the benzoic acid moiety and its potential to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can be inferred from their molecular structure and intermolecular interactions. The presence of halogen atoms, such as chlorine, can significantly influence the compound's reactivity and physical properties . The vibrational spectra, HOMO-LUMO gap, and NBO analysis provide insights into the electronic structure and potential reactivity of the molecule . Additionally, the first hyperpolarizability and molecular electrostatic potential are important for understanding the non-linear optical properties and the distribution of electron density across the molecule .
Aplicaciones Científicas De Investigación
Síntesis Química
“5-Cloro-2-yodo benzoato de metilo” es un compuesto químico con la fórmula C8H6ClIO2 . Se utiliza en diversas reacciones químicas debido a su estructura y propiedades únicas. La presencia de átomos de yodo y cloro lo convierte en un reactivo versátil en la síntesis .
Precursor para Kibdelone C
El compuesto puede utilizarse en la dihidroxilación microbiana del 2-yodo benzoato de metilo para formar un intermedio de yodociclohexeno carboxilato no racémico . Este intermedio es un precursor para la preparación de kibdelone C, un producto natural complejo .
Preparación de Isoquinolinonas
“this compound” puede utilizarse en la preparación de N-sustituidas 4-metileno-3,4-dihidro-1 (2 H)-isoquinolin-1-onas . Estos compuestos son importantes en la química medicinal debido a sus actividades biológicas .
Agente Antiinfeccioso
Los yodobenzoatos, incluido “this compound”, se utilizan como agentes antiinfecciosos . Pueden inhibir el crecimiento de ciertas bacterias y hongos, lo que los hace útiles en el tratamiento de diversas infecciones .
Agente Anticonceptivo
Los yodobenzoatos también se han utilizado como agentes anticonceptivos . Pueden inhibir el proceso de fertilización, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos anticonceptivos .
Medio de Contraste de Rayos X
“this compound” puede utilizarse como un medio de contraste de rayos X para la radiología diagnóstica . El átomo de yodo en el compuesto puede absorber los rayos X, lo que le permite resaltar ciertas áreas del cuerpo durante un examen de rayos X .
Safety and Hazards
“Methyl 5-chloro-2-iodobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause harm . The compound may cause respiratory irritation (H302), and it’s recommended to avoid breathing its dust/fumes . Protective measures, such as wearing protective gloves, clothing, and eye/face protection, are advised .
Propiedades
IUPAC Name |
methyl 5-chloro-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNRPALSKTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634639 | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289039-82-3 | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

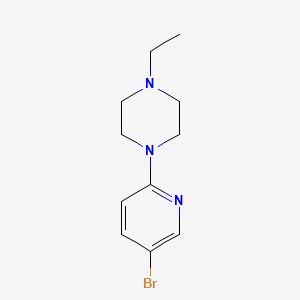
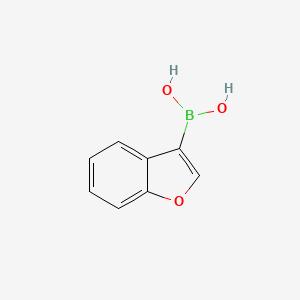
![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
